molecular formula C16H16F2N2O2 B10880962 [4-(3,4-Difluorobenzyl)piperazin-1-yl](furan-2-yl)methanone

[4-(3,4-Difluorobenzyl)piperazin-1-yl](furan-2-yl)methanone

Katalognummer: B10880962
Molekulargewicht: 306.31 g/mol
InChI-Schlüssel: AMTUKXBBZDFNBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(3,4-Difluorobenzyl)piperazin-1-yl](furan-2-yl)methanone is a useful research compound. Its molecular formula is C16H16F2N2O2 and its molecular weight is 306.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(3,4-Difluorobenzyl)piperazin-1-ylmethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, which combines a piperazine ring with a difluorobenzyl group and a furan moiety, suggests a promising pharmacological profile. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C15H16F2N2O\text{C}_{15}\text{H}_{16}\text{F}_2\text{N}_2\text{O}

This compound's design enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of 4-(3,4-Difluorobenzyl)piperazin-1-ylmethanone typically involves multiple steps including:

  • Formation of the piperazine ring : This is achieved through the reaction of piperazine with appropriate aldehydes.
  • Introduction of the difluorobenzyl group : This step enhances the compound's lipophilicity.
  • Attachment of the furan moiety : This contributes to the compound's reactivity and stability.

Antimicrobial Activity

Preliminary studies indicate that 4-(3,4-Difluorobenzyl)piperazin-1-ylmethanone exhibits significant antimicrobial properties. In vitro tests have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent .

Antitumor Activity

Research has demonstrated that derivatives of piperazine compounds can possess antitumor properties. For instance, compounds structurally similar to 4-(3,4-Difluorobenzyl)piperazin-1-ylmethanone have been evaluated for their ability to inhibit tumor cell proliferation. These studies revealed that certain analogs could effectively reduce cell viability in cancer cell lines .

Tyrosinase Inhibition

Tyrosinase is an important enzyme in melanin biosynthesis, and inhibitors of this enzyme are sought after for cosmetic and therapeutic applications. The compound has been evaluated for its inhibitory effects on tyrosinase activity. In one study, derivatives showed IC50 values in the low micromolar range, indicating potent inhibition compared to standard reference compounds .

The biological activity of 4-(3,4-Difluorobenzyl)piperazin-1-ylmethanone can be attributed to its ability to interact with specific biological targets at the molecular level. Docking studies suggest that it binds effectively to active sites on enzymes such as tyrosinase, preventing substrate binding and thus inhibiting enzymatic activity .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various piperazine derivatives including 4-(3,4-Difluorobenzyl)piperazin-1-ylmethanone against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

Study 2: Tyrosinase Inhibition

In another investigation focused on skin whitening agents, derivatives of the compound were tested for their ability to inhibit tyrosinase. The most potent derivative exhibited an IC50 value of 0.18 µM, which was significantly lower than that of kojic acid (IC50 = 17.76 µM), showcasing its potential for cosmetic applications without cytotoxic effects .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Properties
1-(3,4-Difluorophenyl)piperazineStructureAntidepressant activity
Furan-based piperazine derivativesStructureAntimicrobial activity
4-(Benzyl)piperazineStructureNeuroactive properties

The unique combination of difluorobenzyl and furan moieties in 4-(3,4-Difluorobenzyl)piperazin-1-ylmethanone may enhance its receptor affinity compared to other piperazine derivatives.

Eigenschaften

Molekularformel

C16H16F2N2O2

Molekulargewicht

306.31 g/mol

IUPAC-Name

[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C16H16F2N2O2/c17-13-4-3-12(10-14(13)18)11-19-5-7-20(8-6-19)16(21)15-2-1-9-22-15/h1-4,9-10H,5-8,11H2

InChI-Schlüssel

AMTUKXBBZDFNBT-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=CC(=C(C=C2)F)F)C(=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.